molecular formula C13H16O B8674378 4-Benzylcyclohex-2-en-1-ol CAS No. 136559-09-6

4-Benzylcyclohex-2-en-1-ol

Cat. No.: B8674378
CAS No.: 136559-09-6
M. Wt: 188.26 g/mol
InChI Key: CSTJWPJIJRVQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzylcyclohex-2-en-1-ol is a substituted cyclohexenol derivative characterized by a benzyl group at the 4-position and a conjugated double bond between C2 and C2. This structure confers unique chemical properties, such as increased acidity of the hydroxyl group due to conjugation with the double bond, and steric effects from the benzyl substituent. The compound’s applications may span pharmaceutical intermediates or chiral building blocks in organic synthesis, though specific uses require further exploration.

Properties

CAS No.

136559-09-6

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

4-benzylcyclohex-2-en-1-ol

InChI

InChI=1S/C13H16O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-6,8,12-14H,7,9-10H2

InChI Key

CSTJWPJIJRVQCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=CC1CC2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 4-Benzylcyclohex-2-en-1-ol and selected analogues:

Compound Name Substituents Key Features Reference
This compound -OH at C1, -Benzyl at C4, C2-C3 double bond Enhanced acidity (OH), conjugated double bond stabilizes resonance structures. -
1-Benzyl-4-phenylcyclohexan-1-ol -OH at C1, -Benzyl at C1, -Phenyl at C4 Steric hindrance at C1; phenyl group introduces stronger electron-withdrawing effects.
1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol -OH at C1, -Methyl at C1, -Isopropyl at C4 Branched alkyl groups reduce solubility in polar solvents; lower reactivity due to steric shielding.

Key Observations :

  • Electronic Effects : The benzyl group in this compound acts as an electron-donating group via hyperconjugation, stabilizing adjacent carbocations or radicals. In contrast, the phenyl group in 1-Benzyl-4-phenylcyclohexan-1-ol exerts electron-withdrawing effects, altering reaction pathways in nucleophilic substitutions .
  • Steric Considerations : The position of the benzyl group (C4 vs. C1) significantly impacts accessibility to the hydroxyl group. For example, 1-Benzyl-4-phenylcyclohexan-1-ol’s C1 benzyl substituent may hinder reactions at the hydroxyl site compared to this compound .
  • Solubility and Stability : Branched alkyl chains, as in 1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol, reduce polarity and increase hydrophobicity, limiting aqueous solubility. The conjugated double bond in this compound enhances stability against oxidation compared to saturated analogues .

Reactivity Differences :

  • The conjugated enol structure in this compound facilitates Diels-Alder reactions or electrophilic additions at the double bond. Saturated analogues lack this reactivity.
  • Safety data for 1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol highlight handling precautions (e.g., physician consultation upon exposure), suggesting higher toxicity compared to benzyl-substituted variants .

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